N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide is a synthetic organic compound known for its potential applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a fluorobenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiocarbamoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an insecticidal agent due to its selective toxicity towards pests.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or receptors, leading to the disruption of essential biochemical pathways. For example, as an insecticidal agent, it may interfere with the nervous system of pests, leading to paralysis and death .
Comparison with Similar Compounds
Similar Compounds
- N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]pyridine-3-carboxamide
- N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide
Uniqueness
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This fluorine substitution enhances its stability and bioavailability compared to similar compounds .
Properties
CAS No. |
445419-16-9 |
---|---|
Molecular Formula |
C14H13FN4OS |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide |
InChI |
InChI=1S/C14H13FN4OS/c1-8-7-9(2)17-13(16-8)19-14(21)18-12(20)10-5-3-4-6-11(10)15/h3-7H,1-2H3,(H2,16,17,18,19,20,21) |
InChI Key |
QVXPQYDGWNPPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2F)C |
solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.